Trans Double Bond Geometry in (2E,5E)-Tetradecadienoyl-CoA Reduces Catalytic Efficiency by LCAD Relative to cis-Isomer
The trans (E) geometry at the Δ5 position of (2E,5E)-tetradecadienoyl-CoA makes it a markedly inferior substrate for long-chain acyl-CoA dehydrogenase (LCAD) compared to its cis (Z) counterpart (5-cis-tetradecenoyl-CoA). This kinetic distinction is a primary driver of its differential metabolic handling and accumulation [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) with rat LCAD |
|---|---|
| Target Compound Data | 5 s⁻¹·mM⁻¹ (for trans-5-tetradecenoyl-CoA, the immediate precursor to the 2E,5E compound in the dehydrogenase reaction) |
| Comparator Or Baseline | 5-cis-tetradecenoyl-CoA: 22 s⁻¹·mM⁻¹; Tetradecanoyl-CoA (saturated C14): 24 s⁻¹·mM⁻¹ |
| Quantified Difference | 4.4-fold lower kcat/Km vs. cis isomer; 4.8-fold lower vs. saturated C14-CoA |
| Conditions | Purified rat liver LCAD, kinetic assay at 37°C |
Why This Matters
This kinetic disadvantage directly validates the need for a defined trans,trans isomer when modeling the impaired β-oxidation of trans-unsaturated fatty acids; using a cis-isomer or saturated analog would artificially normalize enzyme kinetics and obscure the underlying metabolic defect.
- [1] Yu, W., Liang, X., Ensenauer, R. E., Vockley, J., Sweetman, L., & Schulz, H. (2004). Leaky beta-oxidation of a trans-fatty acid: incomplete beta-oxidation of elaidic acid is due to the accumulation of 5-trans-tetradecenoyl-CoA and its hydrolysis and conversion to 5-trans-tetradecenoylcarnitine in the matrix of rat mitochondria. Journal of Biological Chemistry, 279(50), 52160-52167. View Source
